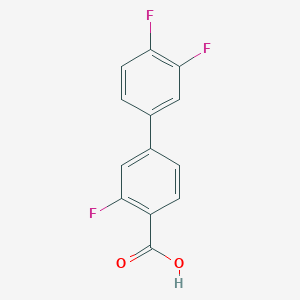

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

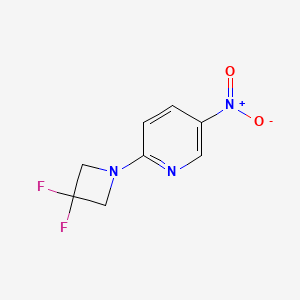

“4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is a chemical compound that is part of the boronic acid family . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to produce flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Molecular Structure Analysis

The molecular formula of “4-(3,4-Difluorophenyl)-2-fluorobenzoic acid” is CHBFO . It has an average mass of 157.911 Da and a mono-isotopic mass of 158.035065 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it participates in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It is also involved in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 265.4±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.2±3.0 kJ/mol . The flash point is 114.3±30.1 °C .Applications De Recherche Scientifique

Material Science Applications :

- Conductivity Enhancement in Organic Electronics : Tan, Zhou, Ji, Huang, & Chen (2016) explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including 4-fluorobenzoic acid. This modification significantly improved conductivity, demonstrating potential applications in organic solar cells and electronic devices (Tan et al., 2016).

Biodegradation and Environmental Studies :

- Biodegradation by Bacteria : Schreiber, Hellwig, Dorn, Reineke, & Knackmuss (1980) studied the degradation of fluorobenzoic acids, including 4-fluorobenzoic acid, by Pseudomonas sp. B13. The bacteria utilized 4-fluorobenzoic acid and completely degraded it, suggesting its potential role in bioremediation (Schreiber et al., 1980).

Medical and Pharmaceutical Research :

- Drug Synthesis and Imaging : Sutcliffe-Goulden, O'Doherty, Marsden, Hart, Marshall, & Bansal (2002) developed a method for radiolabeling short peptides with 18F using 4-fluorobenzoic acid for positron emission tomography (PET). This illustrates the compound's utility in medical imaging and drug development (Sutcliffe-Goulden et al., 2002).

Chemical Synthesis and Industrial Applications :

- Liquid Crystal Formulation : Ziobro, Kula, Dziaduszek, Filipowicz, Dabrowski, Parka, Czub, Urban, & Wu (2009) discussed the mesomorphic and dielectric properties of fluorosubstituted esters, including compounds derived from 3,4-difluorophenyl, in the formulation of nematic mixtures for liquid crystal displays. This demonstrates the compound's relevance in advanced material manufacturing (Ziobro et al., 2009).

Propriétés

IUPAC Name |

4-(3,4-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-10-4-2-8(6-12(10)16)7-1-3-9(13(17)18)11(15)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROQRVRKULCUAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681240 |

Source

|

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Difluorophenyl)-2-fluorobenzoic acid | |

CAS RN |

1179174-66-3 |

Source

|

| Record name | 3,3',4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

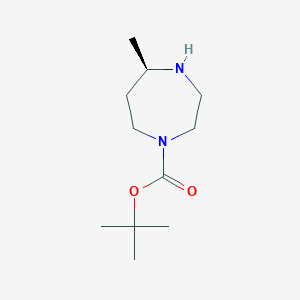

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)

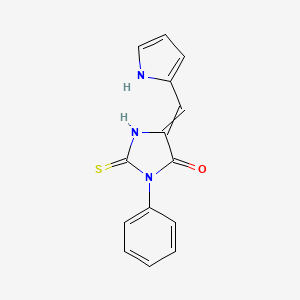

![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)

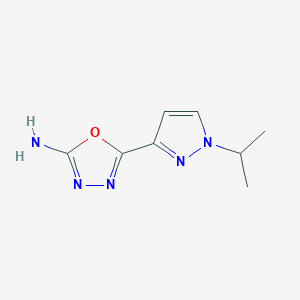

![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)

![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)